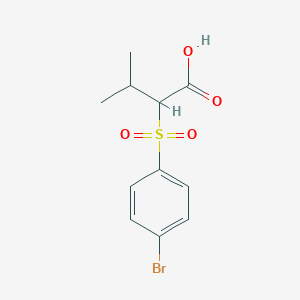

2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid” is a complex organic compound. It contains a bromophenylsulfonyl group attached to a 3-methylbutanoic acid. The bromophenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) with a bromine atom and a sulfonyl group attached . The 3-methylbutanoic acid is a four-carbon chain with a methyl group and a carboxylic acid group .

Synthesis Analysis

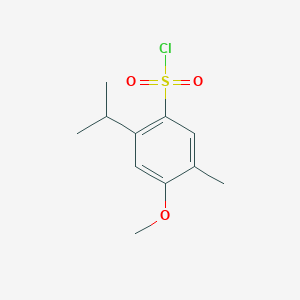

While the exact synthesis of this compound isn’t available, it might involve the reaction of 4-bromophenylsulfonyl chloride with 3-methylbutanoic acid . This is a common method for introducing sulfonyl groups into organic molecules .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenylsulfonyl group and the 3-methylbutanoic acid group. The bromine atom in the bromophenylsulfonyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point and melting point . The carboxylic acid group could allow the compound to form hydrogen bonds, which could influence its solubility .Wissenschaftliche Forschungsanwendungen

Antibiotic Detection in Milk

- Application: Generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This application includes the detection of sulfonamide antibiotics in veterinary fields, specifically in milk samples (Adrián et al., 2009).

Matrix Metalloproteinase Inhibitors

- Application: Biphenylsulfonamide derivatives of 2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid were evaluated for their ability to inhibit matrix metalloproteinases (MMPs). This research focused on the effects of structural changes on biological and pharmacokinetic activity, significantly impacting the treatment of diseases involving MMPs (O'Brien et al., 2000).

EP1 Receptor Selective Antagonists

- Application: Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists. This includes the study of the structure-activity relationship (SAR) and in vivo antagonist activity of these compounds, contributing to the development of new therapeutic agents (Naganawa et al., 2006).

Catalysis in Dehydrocondensation

- Application: Utilization of propylsulfonic acid-derivatized mesoporous SBA-15 catalyst in the dehydrocondensation of alcohols to form ethers. This research explores the role of catalysts in industrial chemical processes, specifically in the formation of ethers and olefins (Herman et al., 2004).

Chemisorption in Water Treatment

- Application: Investigation of chemisorption of Perfluorooctanoic Acid on powdered activated carbon initiated by persulfate in aqueous solutions. This application is significant in environmental science, specifically in the treatment of recalcitrant compounds in industrial wastewater and other waters (Sun et al., 2016).

Alkaline Fuel Cell Development

- Application: Development of a stable anion exchange membrane based on imidazolium salt for alkaline fuel cells. This research contributes to advancements in energy technology, specifically in enhancing the stability and conductivity of membranes in fuel cells (Yang et al., 2014).

Wirkmechanismus

The mechanism of action of this compound would depend on its use. If it were used as a drug, for example, it would depend on the specific biological target. The bromophenylsulfonyl group could potentially interact with various biological targets through hydrophobic and halogen bonding interactions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRDOUORRYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)

![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)